5-乙酰-2-溴苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

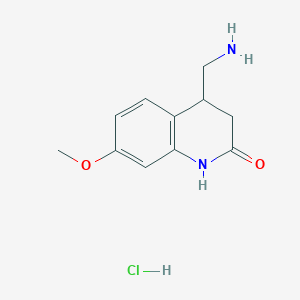

5-Acetyl-2-bromobenzoic acid is a chemical compound with the CAS Number: 1612219-56-3 . It has a molecular weight of 243.06 and its IUPAC name is 5-acetyl-2-bromobenzoic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 5-Acetyl-2-bromobenzoic acid is1S/C9H7BrO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

5-Acetyl-2-bromobenzoic acid is a solid at room temperature . It has a molecular weight of 243.06 .科学研究应用

Organic Synthesis

5-Acetyl-2-bromobenzoic acid: is a versatile intermediate in organic synthesis. It can be used to synthesize various aromatic compounds through palladium-catalyzed cross-coupling reactions . Its bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions that form carbon-carbon or carbon-heteroatom bonds.

Pharmacology

In pharmacological research, 5-Acetyl-2-bromobenzoic acid serves as a building block for the synthesis of potential drug candidates. It can be incorporated into molecules that exhibit biological activity, such as enzyme inhibitors or receptor modulators .

Material Science

This compound finds applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its aromatic structure and functional groups allow it to participate in the formation of complex organic frameworks .

Analytical Chemistry

5-Acetyl-2-bromobenzoic acid: is used as a standard or reference compound in analytical methods like HPLC and NMR spectroscopy. It helps in the quantification and identification of substances within a mixture .

Biochemistry

In biochemistry, 5-Acetyl-2-bromobenzoic acid can be employed in the study of metabolic pathways involving aromatic acids. It may also be used to modify peptides and proteins for structural and functional analysis .

Environmental Science

Environmental scientists use 5-Acetyl-2-bromobenzoic acid to understand the environmental fate of brominated aromatic compounds. It serves as a model compound to study degradation processes and the impact of halogenated organics on ecosystems .

Catalysis

The compound is used in catalysis research to develop new catalysts for organic transformations. Its acetyl group can be a crucial ligand in metal-catalyzed reactions, influencing the reactivity and selectivity of the catalyst .

Molecular Electronics

Due to its electronic properties, 5-Acetyl-2-bromobenzoic acid is explored in the field of molecular electronics. It can be part of molecular diodes or transistors, contributing to the miniaturization of electronic devices .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

It’s known that benzylic halides, such as 5-acetyl-2-bromobenzoic acid, typically react via an sn1 or sn2 pathway . The specific target would depend on the specific reaction conditions and the presence of other reactants.

Mode of Action

5-Acetyl-2-bromobenzoic acid can participate in various chemical reactions. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation . In the case of nucleophilic substitution, the bromine atom in the benzylic position can be replaced by a nucleophile .

Biochemical Pathways

It’s known that this compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.

Pharmacokinetics

The properties of similar benzylic halides suggest that they can be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

As a participant in various chemical reactions, this compound can contribute to the synthesis of new organic compounds, potentially leading to various biological effects depending on the specific compounds formed .

Action Environment

The action of 5-Acetyl-2-bromobenzoic acid can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, pH, and the presence of other reactants . Furthermore, the compound’s stability can be influenced by factors such as light, heat, and moisture .

属性

IUPAC Name |

5-acetyl-2-bromobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDNLRNROTVOPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957133.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2957135.png)

![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2957146.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-benzylurea](/img/structure/B2957148.png)

![2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2957150.png)